Dolasetron mesylate
Overview
Description
Chemical Reactions Analysis
MDL-73147EF (hydrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MDL-73147EF (hydrate) has several scientific research applications:
Chemistry: It is used as a reference compound in the study of serotonin receptor antagonists.
Biology: It is used to study the effects of serotonin receptor antagonists on biological systems.
Medicine: It is used in the development of antiemetic drugs for chemotherapy-induced nausea and vomiting.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
MDL-73147EF (hydrate) exerts its effects by selectively binding to and inhibiting the serotonin 5-HT3 receptors. This inhibition prevents the activation of these receptors by serotonin, thereby reducing nausea and vomiting. The major active metabolite, hydrodolasetron, is largely responsible for the pharmacological activity of the compound .
Comparison with Similar Compounds
MDL-73147EF (hydrate) is unique in its high specificity and selectivity for serotonin 5-HT3 receptors. Similar compounds include:
Ondansetron: Another serotonin 5-HT3 receptor antagonist used to treat nausea and vomiting.
Granisetron: A serotonin 5-HT3 receptor antagonist with similar applications.
Palonosetron: A newer serotonin 5-HT3 receptor antagonist with a longer half-life.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.
Biological Activity
Dolasetron mesylate is a selective serotonin 5-HT3 receptor antagonist primarily used as an antiemetic for the prevention of nausea and vomiting associated with chemotherapy and surgery. This article delves into its biological activity, pharmacodynamics, clinical efficacy, safety profile, and relevant research findings.
This compound works by blocking the action of serotonin at the 5-HT3 receptors located in both the central nervous system (CNS) and the gastrointestinal (GI) tract. The activation of these receptors by serotonin, released from enterochromaffin cells in the intestines, triggers the vomiting reflex via vagal afferents to the vomiting center in the brain . By inhibiting this pathway, dolasetron effectively reduces nausea and vomiting.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Well absorbed when administered orally.
- Volume of Distribution : Approximately 5.8 L/kg in adults.
- Protein Binding : Ranges from 69% to 77%.
- Metabolism : Primarily hepatic, with rapid conversion to its active metabolite, hydrodolasetron.
- Elimination Half-life : Approximately 8 hours in healthy individuals .
Case Studies and Clinical Trials
-
Efficacy Comparison with Ondansetron :
A Phase III double-blind study compared dolasetron (2.4 mg/kg IV pre-chemotherapy) with ondansetron (32 mg IV) in patients undergoing moderately emetogenic chemotherapy. Results indicated that dolasetron was significantly less effective than ondansetron in controlling nausea and vomiting during the first 24 hours post-treatment (57% vs. 67% complete protection) but showed comparable efficacy over a seven-day period . -
Combination Therapy with Dexamethasone :
The addition of dexamethasone significantly improved antiemetic efficacy for both dolasetron and ondansetron during the first 24 hours (67% vs. 55% complete protection without dexamethasone) and over seven days (48% vs. 28% complete protection) .
Cardiac Effects
This compound has been associated with dose-dependent prolongation of cardiac intervals (QTc, PR, and QRS) on electrocardiograms (ECGs). In studies involving healthy volunteers, significant prolongation was observed following administration of both therapeutic and supratherapeutic doses of dolasetron .
Dose (mg) | QTcF Prolongation (ms) |
---|---|
100 | 14.1 |
300 | 36.6 |
This prolongation can lead to serious arrhythmias, including torsades de pointes, particularly in patients with pre-existing heart conditions . Therefore, monitoring is essential when administering dolasetron, especially intravenously.
Other Adverse Effects
Common adverse effects reported include:
Properties
IUPAC Name |
methanesulfonic acid;[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13+,14?;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFFGPOXNNGTGZ-RCSCTSIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115956-13-3, 878143-33-0 | |
Record name | 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer, methanesulfonate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dolasetron Mesylate Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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